molecular formula C19H25N3O3 B2581215 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097868-08-9

2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

Cat. No. B2581215
CAS RN: 2097868-08-9
M. Wt: 343.427
InChI Key: RVQLHCBGTFYAAE-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide” is a complex organic molecule. It contains a phenyl ring with two methoxy groups attached at the 3rd and 4th positions. This phenyl ring is connected to a cyclohexyl ring through an acetamide linkage. The cyclohexyl ring has a pyrazolyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the methoxy groups could potentially influence the electronic properties of the phenyl ring, and the pyrazole ring could introduce additional polarity to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The methoxy groups could potentially undergo demethylation under certain conditions, and the acetamide linkage could be hydrolyzed to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution within the molecule could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

One study focused on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes. The complexes exhibited significant antioxidant activity, determined through various in vitro assays like DPPH, ABTS, and FRAP, highlighting their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Antimicrobial Agents

Another research area involves the synthesis of heterocyclic compounds incorporating the antipyrine moiety, which showed promising biological activity against various microorganisms. This work underscores the potential of pyrazole-acetamide derivatives as antimicrobial agents, paving the way for new treatments against resistant bacterial and fungal infections (Aly et al., 2011).

Enzyme Inhibition and Antitumor Activities

Moreover, studies have explored the enzyme inhibitory and antitumor activities of pyrazole-acetamide derivatives. These compounds have been evaluated for their ability to inhibit specific enzymes, such as five-lipoxygenase activity protein (FLAP), and their effectiveness in inhibiting the growth of cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Latli et al., 2015).

Corrosion Inhibitors

Another application involves the synthesis of acetamide derivatives for use as corrosion inhibitors. These studies demonstrate the effectiveness of these compounds in preventing corrosion in various environments, which is crucial for protecting industrial materials and ensuring the longevity of metallic structures (Yıldırım & Cetin, 2008).

Analgesic and Anti-Inflammatory Activities

Finally, research into the analgesic and anti-inflammatory activities of pyrazole-acetamide derivatives has shown promising results. These compounds exhibited effects comparable to established analgesics and anti-inflammatory drugs, suggesting their potential in developing new pain management and anti-inflammatory therapies (Yusov et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological or pharmacological activities .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-pyrazol-1-ylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-17-9-4-14(12-18(17)25-2)13-19(23)21-15-5-7-16(8-6-15)22-11-3-10-20-22/h3-4,9-12,15-16H,5-8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQLHCBGTFYAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCC(CC2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

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